

A Head-to-Head Comparison: Ledaborbactam and Avibactam Against KPC-Producing Bacteria

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Compound of Interest

Compound Name: *Ledaborbactam*

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In the ongoing battle against antibiotic resistance, the emergence of *Klebsiella pneumoniae* carbapenemase (KPC)-producing bacteria presents a significant clinical challenge. This guide provides a detailed comparison of two key β -lactamase inhibitors, **ledaborbactam** and avibactam, in their efficacy against these formidable pathogens. Developed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro and in vivo data to offer an objective performance analysis.

Executive Summary

Both **ledaborbactam**, in combination with ceftibuten, and avibactam, paired with ceftazidime, have demonstrated potent activity against KPC-producing Enterobacterales. In vitro studies consistently show that both inhibitors significantly lower the minimum inhibitory concentrations (MICs) of their partner β -lactams. Notably, recent research indicates that ceftibuten-**ledaborbactam** and cefepime-taniborbactam (a related bicyclic boronate) may retain activity against certain KPC variants that confer resistance to ceftazidime-avibactam[1][2][3][4]. While direct head-to-head in vivo comparative studies are limited, existing animal model data for both combinations demonstrate significant efficacy in reducing bacterial burden in various infection models, including those caused by KPC producers[5][6][7][8][9][10].

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of **ledaborbactam** and avibactam against KPC-producing isolates is a critical measure of their potential clinical utility. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data against KPC-Producing Enterobacterales

Organism / Strain	β -Lactamase(s)	Ceftibuten MIC ($\mu\text{g/mL}$)	Ceftibuten-Ledaborbactam (4 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)	Ceftazidime MIC ($\mu\text{g/mL}$)	Ceftazidime-Avibactam (4 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)	Reference(s)
K. pneumoniae (Clinical Isolates)	KPC-positive	>32 - 128	0.12 - 2	>128	0.38/1.5 (MIC _{50/90})	[5][11]
E. coli expressing KPC variants	KPC-2, KPC-3	N/A	≤ 0.5	>256	>256 (for some variants)	[1][2]
Enterobacterales (Global Surveillance)	KPC-positive	N/A	2 (MIC ₉₀)	N/A	N/A	
K. pneumoniae (in vitro selection)	KPC-3 variants	N/A	N/A	>256	Elevated	[1]

Note: Direct comparative MIC data from a single study is ideal but not always available. Data is compiled from multiple sources to provide a broader overview.

Table 2: Kinetic Parameters of KPC-2 Inhibition

Inhibitor	k_2/K_i ($M^{-1}s^{-1}$)	K_i (app) (μM)	Reference(s)
Avibactam	$\sim 10^3 - 10^4$	N/A	[12]
Ledaborbactam	Significantly higher than Avibactam against some resistant KPC variants	N/A	[1][4]

Note: Kinetic data for **ledaborbactam** against wild-type KPC-2 is not as widely published as for avibactam. The available data suggests an advantage for **ledaborbactam** against certain avibactam-resistant KPC variants.

In Vivo Efficacy: Animal Model Data

While a direct in vivo comparison is lacking in the literature, independent studies highlight the efficacy of both combinations in relevant animal infection models.

Ceftibuten-Ledaborbactam

In a neutropenic murine thigh infection model using ceftibuten-resistant Enterobacterales, including KPC-producing *K. pneumoniae*, the combination of ceftibuten with **ledaborbactam** demonstrated significant dose-dependent bacterial killing[5][13]. A human-simulated regimen of ceftibuten in this model showed that the addition of **ledaborbactam** was essential for achieving bacteriostasis[5][13]. Furthermore, in a murine urinary tract infection (UTI) model with KPC-2-producing *E. coli*, ceftibuten-**ledaborbactam** resulted in a significant reduction in bacterial burden in both the kidneys and bladder[8][10].

Ceftazidime-Avibactam

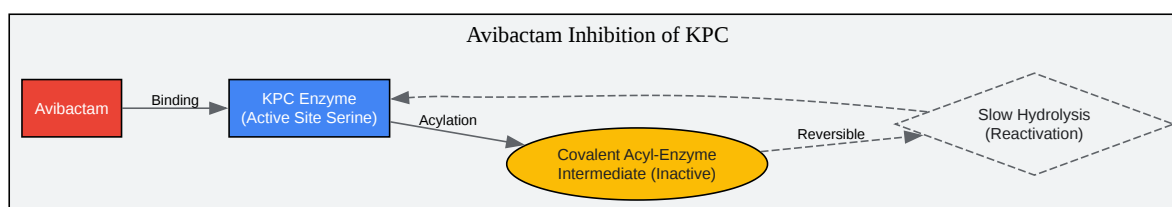
Ceftazidime-avibactam has been evaluated in several animal models. In a neutropenic mouse thigh infection model with KPC-2-carrying *K. pneumoniae*, the combination was bactericidal, whereas ceftazidime alone had little effect[6]. Similarly, in a rat intra-abdominal abscess model with a KPC-2-positive *K. pneumoniae* isolate, ceftazidime-avibactam was highly effective, reducing bacterial counts by approximately 6 log₁₀ CFU/abscess compared to ceftazidime

alone[7][9]. An in vitro pharmacokinetic/pharmacodynamic (PK/PD) model also demonstrated potent bactericidal activity of ceftazidime-avibactam against KPC-producing strains[11].

Mechanisms of Action and Inhibition

Both **ledaborbactam** and avibactam are serine β -lactamase inhibitors, but they belong to different chemical classes, which influences their interaction with the KPC enzyme.

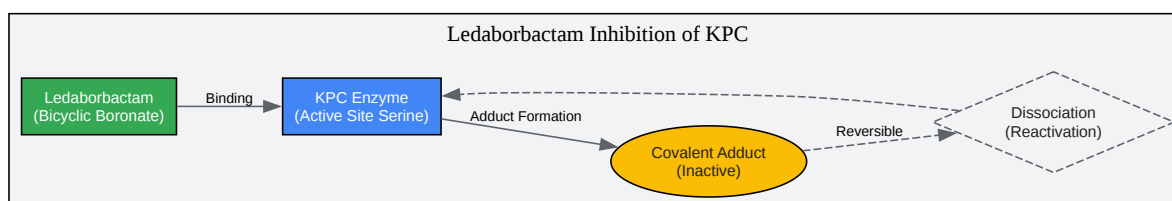
Avibactam is a diazabicyclooctane (DBO) inhibitor. It forms a covalent, reversible acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This binding inactivates the enzyme, preventing the hydrolysis of the partner β -lactam.



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Avibactam's reversible covalent inhibition of KPC.

Ledaborbactam is a bicyclic boronate inhibitor. It also forms a covalent adduct with the active site serine of the KPC enzyme. The boronic acid moiety is key to its mechanism, acting as a transition-state analog that binds with high affinity.



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Ledaborbactam's covalent inhibition of KPC via a boronate adduct.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below is a summary of the key experimental protocols.

In Vitro Susceptibility Testing

- **Method:** Broth microdilution was the standard method used to determine MICs, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
- **Inhibitor Concentration:** **Ledaborbactam** and avibactam were typically tested at a fixed concentration of 4 µg/mL.
- **Bacterial Strains:** A variety of clinical isolates of KPC-producing *K. pneumoniae*, *E. coli*, and other Enterobacterales were used. Some studies also utilized engineered laboratory strains expressing specific KPC variants.
- **Quality Control:** Standard ATCC strains were used for quality control in the susceptibility testing.

Enzyme Kinetics

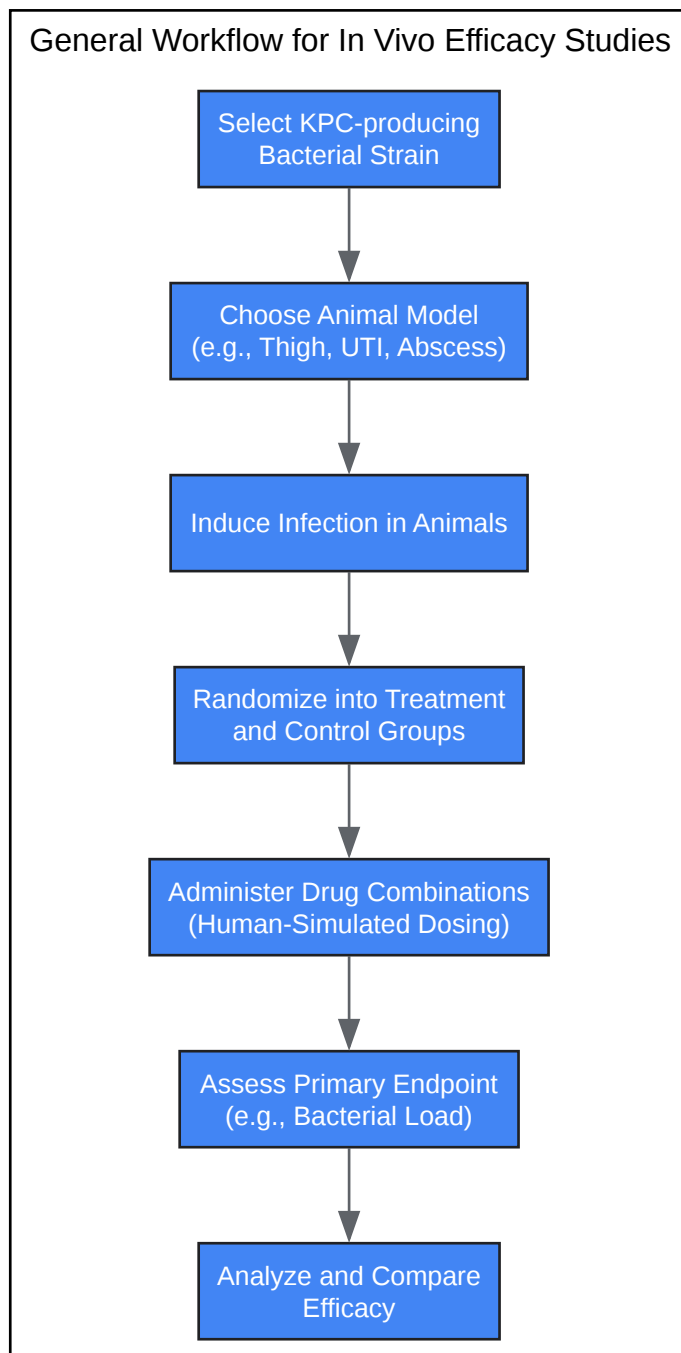
- **Enzyme Purification:** KPC enzymes were expressed in *E. coli* and purified using chromatography techniques.
- **Kinetic Assays:** Inhibition kinetics were determined by measuring the hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) in the presence of varying concentrations of the inhibitor.
- **Data Analysis:** Kinetic parameters such as the inhibition constant (K_i) and the second-order rate constant (k_2/K_i) were calculated by fitting the data to appropriate kinetic models.

Animal Infection Models

- **Neutropenic Thigh Model:**

- Animals: Immunocompromised (neutropenic) mice were used.
- Infection: A defined inoculum of a KPC-producing bacterial strain was injected into the thigh muscle.
- Treatment: Human-simulated regimens of the antibiotic-inhibitor combinations were administered, typically via subcutaneous or intravenous routes.
- Outcome: The primary endpoint was the change in bacterial load (\log_{10} CFU) in the thigh muscle over a 24-hour period.
- Urinary Tract Infection (UTI) Model:
 - Animals: Mice were used.
 - Infection: Bacteria were introduced into the bladder via a catheter to establish a UTI.
 - Treatment: Human-simulated oral or parenteral regimens were administered.
 - Outcome: Bacterial counts in the kidneys and bladder were determined after a set treatment period.
- Intra-abdominal Abscess Model:
 - Animals: Rats were used.
 - Infection: Fecal pellets containing a KPC-producing strain were implanted into the abdominal cavity to induce an abscess.
 - Treatment: Multiple doses of the drug combinations were administered over a period of, for example, 52 hours.
 - Outcome: The number of viable bacteria in the abscesses was quantified at the end of the treatment period.

General Workflow for In Vivo Efficacy Studies



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A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

Both **ledaborbactam** and avibactam are highly effective inhibitors of KPC β -lactamases, restoring the activity of their respective β -lactam partners. The available data suggests that ceftibuten-**ledaborbactam** may have an advantage against certain KPC variants that confer resistance to ceftazidime-avibactam. However, more direct comparative studies, particularly in vivo, are needed to fully delineate the relative efficacy of these two important antibacterial combinations. The choice of therapy will likely depend on the specific KPC variant, the site of infection, and the overall susceptibility profile of the infecting organism. Continued research and surveillance are essential to guide the clinical use of these life-saving drugs.

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